molecular formula C8H10N2O3 B1313496 [4-(Methylamino)-3-nitrophenyl]methanol CAS No. 62347-97-1

[4-(Methylamino)-3-nitrophenyl]methanol

Cat. No. B1313496
CAS RN: 62347-97-1
M. Wt: 182.18 g/mol
InChI Key: CQTXKCNAHJKKQU-UHFFFAOYSA-N
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Description

“[4-(Methylamino)-3-nitrophenyl]methanol”, also known as Methylaminonitrobenzyl alcohol, is an organic compound that has recently garnered interest in scientific research due to its unique chemical properties and potential applications in various fields. It is generally prepared as a solid form .


Molecular Structure Analysis

The molecular formula of “[4-(Methylamino)-3-nitrophenyl]methanol” is C8H10N2O3 . The InChI code is 1S/C8H10N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-4,9,11H,5H2,1H3 .


Physical And Chemical Properties Analysis

“[4-(Methylamino)-3-nitrophenyl]methanol” is a solid at room temperature . Its melting point is between 125 - 127 degrees Celsius . The molecular weight is 182.18 .

Scientific Research Applications

1. Applications in Acidity Function Analysis

[4-(Methylamino)-3-nitrophenyl]methanol's derivatives have been analyzed to understand the applicability of Hammett's acidity function in methanol-water mixtures. The dissociation constants of various derivatives were studied, showing that the acidity function H0 in methanol-water solutions is influenced by the percentage of methanol, indicating that H0 is not a consistent measure of acidity across different solvents (Ligny et al., 2010).

2. Role in Solvatochromic Studies

Derivatives of [4-(Methylamino)-3-nitrophenyl]methanol have been utilized in studying solvatochromic behaviors. The UV-vis spectroscopic behavior of these derivatives was explored to understand solute-solvent interactions and hydrogen bonding. The study provided insights into solvatochromism reversal and the unique behaviors of these derivatives in different solvent mixtures (Nandi et al., 2012).

3. Utility in Chemical Synthesis and Catalysis

The molecule and its related structures have found applications in chemical synthesis and catalysis. A study showcased the use of methanol as a hydrogen source and C1 synthon in N-methylation of amines and transfer hydrogenation of nitroarenes using derivatives of [4-(Methylamino)-3-nitrophenyl]methanol. The research highlights the significance of these compounds in developing clean and cost-effective synthetic methods (Sarki et al., 2021).

4. Contributions to Imaging in Medical Research

Compounds related to [4-(Methylamino)-3-nitrophenyl]methanol have been synthesized for potential use in medical imaging, specifically for imaging of LRRK2 enzyme in Parkinson's disease. The study presents the synthesis and characterization of these compounds, demonstrating their potential in enhancing the understanding and diagnosis of neurological disorders (Wang et al., 2017).

5. Contributions to Material Science and Sensor Development

A derivative of [4-(Methylamino)-3-nitrophenyl]methanol was involved in developing a highly methanol-selective vapochromic response in a nickel(II)-quinonoid complex. The structural transformation exhibited by the complex in the presence of methanol vapor demonstrated potential applications in memory devices, chemical sensors, and smart responsive materials, indicating the material science relevance of compounds related to [4-(Methylamino)-3-nitrophenyl]methanol (Kar et al., 2017).

Safety And Hazards

“[4-(Methylamino)-3-nitrophenyl]methanol” is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

[4-(methylamino)-3-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-4,9,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTXKCNAHJKKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489025
Record name [4-(Methylamino)-3-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methylamino)-3-nitrophenyl]methanol

CAS RN

62347-97-1
Record name [4-(Methylamino)-3-nitrophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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